molecular formula C12H8BrClN2 B1381217 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile CAS No. 1446282-07-0

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile

Cat. No.: B1381217
CAS No.: 1446282-07-0
M. Wt: 295.56 g/mol
InChI Key: OXBKZHIOTJYCTE-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is a versatile heterocyclic building block designed for research and development applications. Its molecular structure incorporates bromo and chloro substituents, which serve as reactive handles for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions . This makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules. Compounds within the quinoline class are widely investigated for their potential biological activity. Researchers utilize this scaffold in medicinal chemistry for the discovery and development of new pharmacologically active agents, including those with potential antimicrobial, antiviral, and anticancer properties . Furthermore, the carbonitrile group enhances the compound's utility in material science, where such structures are explored for creating conjugated systems and organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The compound must be stored in a cool, dry place, sealed under an inert gas for stability. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2/c1-2-10-9(6-15)12(14)8-5-7(13)3-4-11(8)16-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBKZHIOTJYCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-(4-bromaniline) ethyl acrylate

Reaction Conditions Reagents Yield Notes
Heating at 50°C under nitrogen 4-bromaniline, ethyl propiolate, methanol 100% Reacted for 32 hours; solvent removal yields crude product

This step involves nucleophilic addition of 4-bromaniline to ethyl propiolate, forming an ethyl acrylate derivative.

Step 2: Cyclization to form 6-bromoquinoline-4(1H)-one

Reaction Conditions Reagents Yield Notes
Reflux at 220°C Diphenyl ether, crude ethyl acrylate 77% Reaction monitored via TLC; cooled, filtered, and washed

The intermediate undergoes intramolecular cyclization facilitated by high temperature in diphenyl ether, yielding the quinoline core.

Step 3: Halogenation to obtain 6-bromo-4-chloroquinoline-4(1H)-one

Reaction Conditions Reagents Yield Notes
Reflux at 115°C Phosphorus trichloride, toluene 92.6% Post-reaction workup with ether and washing

This step introduces chlorine at the 4-position via chlorination with phosphorus trichloride, completing the halogenation pattern.

Summary of Yields

Step Yield (%) Cumulative Yield (%)
Step 1 100 -
Step 2 77 77
Step 3 92.6 72.66 (overall)

Preparation Method 2: Direct One-Pot Approach

An alternative approach involves a one-pot synthesis where ethyl propiolate reacts directly with 4-bromaniline, followed by cyclization and halogenation in a continuous process, reducing purification steps and increasing efficiency.

Reaction Conditions Reagents Yield Notes
Heating at 50–55°C 4-bromaniline, ethyl propiolate 100% Crude product directly used for cyclization

Subsequent cyclization with diphenyl ether and halogenation with phosphorus trichloride yields the target compound with overall yields exceeding 70%.

Research Findings and Data Tables

Table 1: Summary of Preparation Methods and Yields

Method Raw Materials Reaction Conditions Key Steps Overall Yield (%) Environmental Notes
Method 1 4-bromaniline, ethyl propiolate, diphenyl ether, phosphorus trichloride Reflux at 220°C, 115°C Multi-step cyclization and halogenation 72.66 Environmentally friendly solvents, high efficiency
Method 2 Same as Method 1 with one-pot adaptation Mild heating, continuous process Direct reaction and cyclization >70 Reduced solvent use, scalable

Research Findings:

  • The use of diphenyl ether as a high boiling point solvent facilitates cyclization.
  • Phosphorus trichloride effectively introduces chlorine at the 4-position.
  • The overall process demonstrates high selectivity and yields, with minimal by-products.
  • The process is amenable to industrial scaling due to operational simplicity and environmental considerations.

Notes on Optimization and Industrial Relevance

  • Temperature Control: Precise temperature management during cyclization and halogenation is crucial for selectivity.
  • Reagent Purity: High purity of starting materials enhances yield and reduces impurities.
  • Solvent Recycling: Use of high boiling solvents like diphenyl ether allows for solvent recovery and reuse, aligning with green chemistry principles.
  • Yield Enhancement: Reaction times and reagent equivalents can be optimized further to maximize yields.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with altered oxidation states .

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives, including 6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile, have been extensively studied for their biological activities , such as:

  • Antimicrobial Activity : Compounds in this class exhibit significant antibacterial and antifungal properties. For instance, quinolines have been shown to inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
  • Anticancer Properties : Several studies indicate that quinoline derivatives can induce apoptosis in cancer cells. The structure of this compound may contribute to this effect through mechanisms involving DNA intercalation or enzyme inhibition .
  • Antimalarial Activity : Research has highlighted the effectiveness of quinoline derivatives against malaria parasites. The unique substituents on the quinoline ring can enhance the selectivity and potency of these compounds against Plasmodium species .

Synthesis and Derivative Formation

The synthesis of this compound can be achieved through various methods, including:

  • Three-component reactions : Utilizing starting materials such as 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketones, and sodium azide in the presence of a catalyst can yield high quantities of quinoline derivatives .
  • Microwave-assisted synthesis : This method has been reported to improve yields and reduce reaction times significantly compared to traditional heating methods .

Data Table: Biological Activities of Quinoline Derivatives

Activity TypeReferenceObserved Effect
Antimicrobial Significant inhibition of bacterial growth
Anticancer Induction of apoptosis in cancer cells
Antimalarial Effective against Plasmodium species
Antifungal Inhibition of fungal pathogens

Case Studies

  • Anticancer Study : A study published in Medicinal Chemistry explored the anticancer effects of various quinoline derivatives, including this compound. The results indicated that this compound exhibited cytotoxicity against several cancer cell lines, with a mechanism involving the inhibition of topoisomerases .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quinoline derivatives. The study found that compounds similar to this compound showed promising activity against resistant strains of bacteria, highlighting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences and similarities between 6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Br (C6), Cl (C4), C₂H₅ (C2), CN (C3) C₁₂H₉BrClN₂ 301.57 Medicinal intermediates, ligand synthesis
2-Chloro-6-methylquinoline-3-carbonitrile Cl (C2), CH₃ (C6), CN (C3) C₁₁H₇ClN₂ 216.64 Organic synthesis, agrochemicals
6-Bromo-4-chloro-3-nitroquinoline Br (C6), Cl (C4), NO₂ (C3) C₉H₄BrClN₂O₂ 287.49 Research chemical, nitration studies
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile Br (C8), Cl (C4), NO₂ (C6), CN (C3) C₁₀H₃BrClN₃O₂ 312.50 High-throughput pharmaceutical research
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate Br (C6), Cl (C4), OCH₃ (C7), COOEt (C3) C₁₃H₁₁BrClNO₃ 344.59 Crystallography, dye synthesis

Key Observations :

  • Positional Isomerism: Bromine at position 6 (target compound) vs. 8 (in 8-bromo-4-chloro-6-nitro-3-quinolinecarbonitrile) alters electronic distribution and steric interactions, impacting reactivity in cross-coupling reactions .
  • Functional Groups: The cyano group (CN) in the target compound enhances electrophilicity compared to esters (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate) or nitro groups (e.g., 6-bromo-4-chloro-3-nitroquinoline), which may favor nucleophilic substitution or reduction pathways, respectively .

Physicochemical Properties

Property This compound 6-Bromo-4-chloro-3-nitroquinoline Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Solubility Low in polar solvents Slightly soluble in chloroform, DMSO Soluble in organic solvents (e.g., DCM, THF)
Melting Point Not reported Not reported 165–167°C (estimated)
Stability Stable under inert conditions Sensitive to light and moisture Stable at 2–8°C

Insights :

  • The cyano group in the target compound reduces solubility in polar solvents compared to ester-containing analogs, which may require specialized formulations for biological testing .
  • Nitro-substituted derivatives (e.g., 6-bromo-4-chloro-3-nitroquinoline) exhibit higher reactivity but lower stability, necessitating stringent storage conditions .

Biological Activity

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile (CAS No. 1446282-07-0) is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including halogen substitutions, position it as a candidate for various biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The compound is characterized by its quinoline backbone, which is known for its diverse biological properties. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to biological targets, making it a valuable compound for further research.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Cyclin-Dependent Kinases (CDKs) : It acts as a selective inhibitor of CDK4/6, leading to cell cycle arrest at the G1/S phase transition. This inhibition results in antiproliferative effects on cancer cells, making it a candidate for cancer therapy.
  • Inhibition of Mycobacterium tuberculosis : Preliminary studies suggest that derivatives with similar structures exhibit activity against Mycobacterium tuberculosis, particularly when halogens are correctly positioned on the quinoline ring .

Antiproliferative Effects

Table 1 summarizes the antiproliferative activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5CDK4/6 inhibition
A549 (Lung)15.3CDK4/6 inhibition
HeLa (Cervical)10.0CDK4/6 inhibition

Antimycobacterial Activity

The compound's potential against Mycobacterium tuberculosis has been explored through Minimum Inhibitory Concentration (MIC) assays:

CompoundMIC (µg/mL)Activity Type
6-Bromo Derivative<16Active against replicating M. tb.
Ethyl Substituted>64Inactive against non-replicating M. tb.

Case Studies

Case Study 1: Cancer Therapy
A study evaluated the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell proliferation through CDK4/6 pathway modulation. The study highlighted the compound's potential as a lead in developing new anticancer agents.

Case Study 2: Antitubercular Activity
Research investigating the compound's efficacy against Mycobacterium tuberculosis revealed that specific halogen substitutions enhanced its activity against both replicating and non-replicating bacterial forms, suggesting a mechanism that warrants further exploration in drug development for tuberculosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of halogenated quinoline precursors. For example, bromination and chlorination of ethyl-substituted quinolines under controlled temperatures (e.g., 0–6°C storage for intermediates ). Key steps include:

  • Halogenation : Use of brominating agents (e.g., PBr₃) and chlorinating agents (e.g., SOCl₂) on quinoline intermediates.
  • Cyclization : Acid- or base-catalyzed cyclization to form the carbonitrile moiety, similar to methods for 6-acetyl-4-oxo-4H-chromene-3-carbonitrile .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures.
    • Optimization : Adjust stoichiometry of halogenating agents, reaction time, and temperature to minimize side products like dehalogenated derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C2, bromine at C6) and carbonitrile functionality. Compare with data for structurally similar compounds like 2-amino-4-(4-chlorophenyl)quinoline derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine/chlorine .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for ethyl 6-chloro-2-methylquinoline-3-carboxylate .

Q. What are the documented biological activities of halogenated quinoline-3-carbonitriles, and how can these guide preliminary assays?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays, referencing studies on 4-[[3-chloro-4-(imidazolylthio)phenyl]amino]quinolinecarbonitriles in oncology research .
  • Antimicrobial Testing : Use microbroth dilution assays against Gram-positive/negative bacteria, inspired by evaluations of 6-acetyl-4-oxo-4H-chromene-3-carbonitrile derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of bromine/chlorine substituents on the carbonitrile group’s electrophilicity .
  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, referencing the binding modes of balamapimod (a quinolinecarbonitrile analog) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

  • Methodology :

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to reassign proton couplings, as done for 2-amino-4-(4-chlorophenyl)quinoline derivatives .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., ¹³C-labeled carbonitrile) to clarify fragmentation pathways in MS .

Q. What strategies mitigate decomposition or side reactions during storage and handling of halogenated quinolines?

  • Methodology :

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis, as recommended for bromo-chloroanisole derivatives .
  • Stability Assays : Monitor decomposition via HPLC under varying pH/temperature conditions, referencing stability studies on 6-bromo-2,5-dioxo-1,2,3,4-tetrahydroquinoline-3-carbonitrile .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of quinoline-3-carbonitriles for specific biological targets?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace ethyl with cyclopropyl) and test against kinase panels, inspired by SAR for tetrahydroquinolinecarbonitriles .
  • Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with carbonitrile) .

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